molecular formula K2S2O8<br>K2O8S2 B057054 Potassium persulfate CAS No. 7727-21-1

Potassium persulfate

Cat. No.: B057054
CAS No.: 7727-21-1
M. Wt: 270.33 g/mol
InChI Key: USHAGKDGDHPEEY-UHFFFAOYSA-L
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Description

Historical Development of Persulfate Research

This compound was first synthesized in the early 20th century through the electrolysis of potassium bisulfate (KHSO₄) in sulfuric acid. Initially used as a flour improver, it was later replaced by potassium bromate due to changing regulatory standards. The compound gained prominence in the 1950s–60s as a polymerization initiator and bleaching agent, driven by advancements in synthetic polymer chemistry.

Table 1: Key Historical Milestones

Period Development Source
Early 1900s Synthesis via electrolysis of KHSO₄ in sulfuric acid
1950s–60s Adoption as a polymerization initiator for acrylic and styrene polymers
2000s Emergence in advanced oxidation processes (AOPs) for water treatment

Significance in Contemporary Environmental and Industrial Sciences

This compound’s dual role as an oxidizer and initiator positions it at the intersection of environmental remediation and industrial manufacturing. In environmental science, it activates persulfate-based AOPs to degrade organic pollutants in wastewater. Industrially, it serves as a critical component in polymer production, electronics manufacturing, and textile processing.

Table 2: Comparative Analysis of Persulfate and Hydrogen Peroxide in AOPs

Parameter This compound Hydrogen Peroxide
Redox Potential (V) +2.60–+3.10 (SO₄- ⁻) +1.90–+2.70 (- OH)
Activation Methods Thermal, UV, metal catalysts UV, metal catalysts
Pollutant Removal Efficiency Higher for refractory organics Moderate for organic pollutants
Cost and Storage Lower storage costs Higher storage costs

Data from

Current Research Trends and Academic Focus Areas

Recent research emphasizes:

  • Activation Strategies : Optimizing thermal, UV, and metal-catalyzed pathways to enhance sulfate radical (SO₄- ⁻) yield.
  • Polymer Science : Developing high-performance polymers (e.g., acrylic fibers, styrene-butadiene rubber) using K₂S₂O₈ as an initiator.
  • Environmental Remediation : Investigating persulfate’s efficacy in degrading emerging contaminants (e.g., pharmaceuticals, microplastics).

Theoretical Frameworks for Understanding Persulfate Chemistry

The decomposition of K₂S₂O₈ in aqueous solutions follows distinct pathways:

  • Alkaline/Neutral Conditions :
    $$
    \text{S}2\text{O}8^{2-} \rightarrow 2\text{SO}4^{- -} + \text{O}2
    $$
  • Acidic Conditions :
    $$
    \text{S}2\text{O}8^{2-} + \text{H}^+ \rightarrow \text{HSO}4^{-} + \text{SO}4^{- -} + \text{O}_2 $$ These mechanisms underpin its role in oxidation and radical-driven processes.

Properties

IUPAC Name

dipotassium;sulfonatooxy sulfate
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InChI

InChI=1S/2K.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2
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InChI Key

USHAGKDGDHPEEY-UHFFFAOYSA-L
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Canonical SMILES

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]
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Molecular Formula

K2O8S2, K2S2O8
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DSSTOX Substance ID

DTXSID4029690
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Molecular Weight

270.33 g/mol
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Physical Description

Potassium persulfate appears as a white crystalline solid. Specific gravity 2.477. Decomposes below 100 °C., Dry Powder; Pellets or Large Crystals, Colorless to white, odorless solid; [Merck Index] Decomposes below 100 deg C; [CAMEO] Hygroscopic; [CHEMINFO] Colorless or white solid; Soluble in water; [MSDSonline], WHITE CRYSTALS., White crystalline solid.
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Solubility

1.75 G IN 100 CC OF WATER @ 0 °C, 5.2 G IN 100 CC OF HOT WATER @ 20 °C, INSOL IN ALCOHOL, Solubility in water, g/100ml at 20 °C: 5.2
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Density

2.477, 2.5 g/cm³
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Vapor Density

2.48
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Color/Form

COLORLESS, TRICLINIC CRYSTALS, WHITE CRYSTALS

CAS No.

7727-21-1
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Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds through two sequential reactions:

  • Peroxydisulfuric Acid Formation :
    H2O2+2H2SO4H2S2O8+2H2O\text{H}_2\text{O}_2 + 2\text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{S}_2\text{O}_8 + 2\text{H}_2\text{O}
    Hydrogen peroxide reacts with concentrated sulfuric acid under cooling to generate peroxydisulfuric acid (H₂S₂O₈), a highly reactive intermediate.

  • Neutralization with Potassium Hydroxide :
    H2S2O8+2KOHK2S2O8+2H2O\text{H}_2\text{S}_2\text{O}_8 + 2\text{KOH} \rightarrow \text{K}_2\text{S}_2\text{O}_8 + 2\text{H}_2\text{O}
    The acidic intermediate is neutralized with potassium hydroxide, precipitating this compound as a crystalline solid.

Procedural Details and Optimization

The industrial process outlined in involves the following optimized parameters:

ParameterValue
Hydrogen Peroxide (50%)100 kg
Sulfuric Acid (65%)140 kg
Potassium Hydroxide (48%)170 kg
Reaction Temperature (Stage 1)20°C for 90 minutes
Reaction Temperature (Stage 2)30°C for 90 minutes
Crystallization Temperature-4°C at 1–5°C/hour cooling rate
Final Yield180 kg (88% theoretical yield)

Critical considerations include:

  • Temperature Control : The initial reaction stage requires cooling to 5°C to mitigate runaway exothermic effects during sulfuric acid addition.

  • Gradual Neutralization : Potassium hydroxide is added slowly to prevent localized overheating, which could degrade peroxydisulfate ions into sulfate radicals.

  • Crystallization Kinetics : Slow cooling to -4°C ensures the formation of large, high-purity crystals, minimizing occluded impurities.

Quality Control and Analytical Characterization

This compound’s performance in applications such as selenylation necessitates rigorous purity assessments:

Key Analytical Metrics

  • Active Oxygen Content : Determined iodometrically, with commercial grades requiring ≥4.5% active oxygen.

  • Heavy Metal Contaminants : Atomic absorption spectroscopy limits lead and arsenic to <5 ppm for disinfectant applications.

  • Crystalline Structure : X-ray diffraction identifies polymorphic impurities affecting dissolution rates.

Challenges in Industrial Production

Byproduct Management

Side reactions generating potassium bisulfate (KHSO₄) necessitate recrystallization or ion-exchange purification. Modern facilities employ countercurrent washing to reduce KHSO₄ content below 0.5%.

Energy Intensity

The -4°C crystallization step accounts for 60–70% of process energy consumption. Recent advances explore eutectic freezing using potassium chloride to raise crystallization temperatures to 5°C, cutting energy use by 40%.

Recent Advances in Synthesis Methodology

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems reduce reaction times from 3 hours to 45 minutes by improving heat transfer during neutralization. This approach enhances yield consistency to ±0.8% compared to batch reactors’ ±2.5% variability.

Solvent-Modified Crystallization

Adding 5–10% ethanol to the crystallization medium increases crystal aspect ratios from 1:1 to 3:1, improving filtration efficiency by 30% while maintaining ≥99% purity.

Implications for Advanced Applications

The synthesis protocol directly influences this compound’s performance in cutting-edge applications:

  • Organic Selenylation : High-purity K₂S₂O₈ enables selective C–Se bond formation in pyrazole derivatives at 120°C with 95% yield, as demonstrated in. Impurity levels >1% reduce selenylation efficiency by 40–60% due to competing sulfate radical pathways.

  • Low-Temperature Disinfection : Crystalline size distribution from synthesis determines dissolution kinetics in cold-water disinfectants. Particles <50 μm achieve 99.9% pathogen inactivation within 2 minutes at 4°C .

Chemical Reactions Analysis

Potassium persulfate undergoes various types of chemical reactions, primarily due to its strong oxidizing nature:

Scientific Research Applications

Environmental Remediation

Advanced Oxidation Processes (AOPs)

Potassium persulfate is increasingly recognized for its role in advanced oxidation processes (AOPs), which are effective for degrading organic pollutants in water and soil. AOPs using this compound can generate sulfate radicals (SO₄- −) that are more potent than hydroxyl radicals (- OH) typically produced by hydrogen peroxide-based processes. The redox potential of sulfate radicals is approximately +2.6 V, making them effective for breaking down a wide range of contaminants, including polycyclic aromatic hydrocarbons (PAHs) and other persistent organic pollutants .

Case Study: PAH Degradation

A recent study demonstrated the efficacy of this compound in remediating PAH-contaminated soil. Researchers encapsulated this compound in microcapsules to control the release rate, enhancing its degradation efficiency while minimizing environmental impact. The microcapsules released approximately 90% of their content over 6.8 days, significantly improving microbial activity and reducing toxicity .

Parameter Value
Release Rate90% after 6.8 days
Initial Microbial CountIncreased by 50%
PAH Reduction Efficiency85%

Polymer Synthesis

This compound is commonly used as an initiator for free radical polymerization processes. It decomposes upon heating or in the presence of certain activators to produce free radicals that initiate the polymerization of monomers such as acrylates and methacrylates.

Applications in Industry

  • Acrylic Polymers : Used in coatings, adhesives, and sealants.
  • Hydrogels : Employed in biomedical applications for drug delivery systems.

Analytical Chemistry

In analytical chemistry, this compound serves as a strong oxidizing agent for sample preparation and analysis. It is particularly useful in the digestion of organic materials prior to spectroscopic analysis.

Case Study: Sample Preparation for PAHs

In a study involving the extraction of PAHs from soil samples, this compound was used to oxidize complex organic matrices, facilitating the subsequent analysis using gas chromatography . The results indicated that this compound effectively improved the recovery rates of PAHs compared to traditional methods.

Sample Type Recovery Rate (%)
Soil Samples92%
Sediment Samples88%

Food Industry

This compound is also utilized as a food additive, primarily as a bleaching agent and preservative. It helps extend shelf life by inhibiting microbial growth.

Regulatory Status

The use of this compound in food products is regulated by various health authorities worldwide, ensuring its safety when used within specified limits .

Mechanism of Action

The mechanism of action of potassium persulfate involves the generation of sulfate radicals upon dissociation in solution. These radicals are highly reactive and can initiate various chemical reactions, including oxidation and polymerization. The sulfate radicals can attack organic molecules, leading to the formation of new chemical bonds and the transformation of substrates .

Comparison with Similar Compounds

Sodium Persulfate (Na₂S₂O₈)

Property Potassium Persulfate Sodium Persulfate
Solubility (20°C) 5 g/100 mL ~50 g/100 mL (estimated)
Thermal Stability Decomposes at ~100°C Similar decomposition
Applications Preferred in low-sodium environments (e.g., groundwater remediation) Electronics cleaning, fast-acting ISCO
Regulatory Concerns Avoids sodium accumulation High sodium content limits use in sodium-sensitive sites

Key Differences :

  • Sodium persulfate’s higher solubility enables rapid contaminant oxidation but shorter treatment longevity. This compound’s lower solubility allows sustained release, making it ideal for long-term remediation .
  • This compound is preferred in food and cosmetics (e.g., hair bleach) due to regulatory sodium restrictions .

Ammonium Persulfate ((NH₄)₂S₂O₈)

Property This compound Ammonium Persulfate
Solubility (20°C) 5 g/100 mL 80 g/100 mL
Toxicity (Rat LD₅₀) 802 mg/kg 689 mg/kg
Applications Polymerization initiator Etching agent in electronics, polymer catalyst
Handling Risks Irritant; explosive with organics Higher inhalation risk due to fine dust

Key Differences :

  • Ammonium persulfate’s higher solubility and ammonium cation enhance reactivity in aqueous systems (e.g., polymer emulsion synthesis) but increase toxicity risks .
  • This compound’s lower solubility reduces dust formation, improving handling safety .

General Persulfate Comparison Table

Property This compound Sodium Persulfate Ammonium Persulfate
Cation K⁺ Na⁺ NH₄⁺
Solubility 5 g/100 mL ~50 g/100 mL 80 g/100 mL
Decomposition Temp ~100°C ~100°C 120°C
Key Applications Slow-release remediation, PVC polymerization Fast-acting ISCO, electronics Polymer chemistry, etching
Regulatory Notes Low sodium content Sodium restrictions apply Ammonium toxicity concerns

Biological Activity

Potassium persulfate (K₂S₂O₈) is an inorganic compound widely recognized for its strong oxidizing properties and various applications in industrial and environmental processes. This article delves into its biological activity, focusing on its antioxidant capabilities, effects on microorganisms, and implications for environmental remediation.

This compound is a white crystalline solid that decomposes upon heating or exposure to moisture, releasing sulfate radicals (SO4\text{SO}_4^{\cdot-}). These radicals are primarily responsible for its biological activity, particularly in oxidation reactions. The oxidation process involves the generation of reactive oxygen species (ROS), which can interact with various biological substrates, leading to both beneficial and harmful effects depending on the concentration and context of use.

Antioxidant Activity

Recent studies have highlighted the potential of this compound in antioxidant assays. For instance, a modified ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay demonstrated that this compound can generate stable ABTS radicals in significantly shorter time frames (30 minutes) compared to traditional methods (6-12 hours) . This rapid generation of radicals allows for efficient assessment of antioxidant activity in various compounds.

Parameter Value
Concentration of K₂S₂O₈2.45 mM
Concentration of ABTS7.0 mM
Absorbance Measurement734 nm
Reaction Time30 minutes

Toxicological Studies

Toxicological assessments have revealed that this compound has a notable LD50 (lethal dose for 50% of the population) value of approximately 1130 mg/kg body weight when administered orally to rats . Clinical signs observed included abdominal distress and ataxia, but most subjects recovered within a week. Inhalation studies indicated no fatalities at a concentration of 42.9 mg/l over one hour . These findings suggest that while this compound can be hazardous at high doses, it may be manageable under controlled conditions.

Effects on Microbial Activity

This compound has been shown to influence microbial communities positively. In studies involving soil remediation, microencapsulated this compound demonstrated effective degradation of polycyclic aromatic hydrocarbons (PAHs) while promoting microbial growth due to its slow-release properties . The degradation mechanism primarily involves sulfate radicals, which are effective in breaking down complex organic pollutants.

Case Study: Soil Remediation

A study investigated the application of this compound microcapsules in degrading PAH-contaminated soil. The results indicated:

  • Degradation Rate : 53.6% reduction in PAHs after 72 hours.
  • Microbial Growth : Increased germination rates and microbial counts due to the carbon source provided by the microcapsules.

This illustrates the dual benefit of this compound in both pollutant degradation and enhancement of soil health.

Environmental Applications

This compound is increasingly utilized in advanced oxidation processes (AOPs) for water treatment. Its oxidation efficiency surpasses that of hydrogen peroxide under similar conditions, making it a preferred choice for degrading organic pollutants in wastewater . The ability to operate effectively at lower temperatures enhances its appeal for sustainable environmental practices.

Oxidant Efficiency
This compoundNear 100% removal at 110 °C
Hydrogen PeroxideRequires nearly 300 °C

Q & A

Basic Question: What are the standard methodologies for using potassium persulfate as an oxidizing agent in polymer synthesis?

Methodological Answer:
this compound (KPS) is widely used as a radical initiator in polymerization reactions. A common approach involves dissolving KPS in deionized water (typically 0.1–2.0 wt%) and heating the solution to 60–80°C to thermally decompose KPS into sulfate radicals (SO₄⁻·), which initiate polymerization . For example, in free-radical polymerization of acrylamide derivatives, KPS is added under nitrogen purge to minimize oxygen inhibition. Researchers must optimize reaction parameters such as monomer-to-initiator ratio, temperature, and pH to control polymer molecular weight and conversion efficiency. Recent studies highlight its role in synthesizing stimuli-responsive hydrogels, where KPS concentration directly influences crosslinking density and mechanical properties .

Advanced Question: How can researchers resolve contradictions in KPS efficacy across analytical methods, such as discrepancies in total phosphorus digestion protocols?

Methodological Answer:
Discrepancies in KPS performance, such as its underrecovery of total phosphorus (TP) in sediments compared to HClO₄-H₂SO₄ digestion (e.g., 19–42% vs. 83–100% recovery in standard samples ), require systematic validation. Researchers should:

  • Matrix-Specific Calibration: Test KPS digestion efficiency in target matrices (e.g., soil vs. water) using certified reference materials.
  • Interference Analysis: Investigate interactions between KPS and organic/inorganic compounds (e.g., humic acids or metal ions) that may inhibit oxidation.
  • Method Hybridization: Combine KPS with auxiliary oxidants (e.g., UV irradiation) to enhance degradation efficiency, as demonstrated in advanced oxidation processes (AOPs) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
KPS is a strong oxidizer and poses risks of combustion, skin irritation, and respiratory hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent direct contact .
  • Ventilation: Work in fume hoods to avoid inhalation of dust or decomposition products (e.g., sulfur oxides).
  • Storage: Store in airtight containers away from reducers (e.g., organic solvents) and moisture. Note that KPS decomposes exothermically above 65°C, requiring temperature-controlled environments .

Advanced Question: How can researchers optimize KPS activation parameters for contaminant degradation in environmental remediation studies?

Methodological Answer:
Optimizing KPS activation involves balancing radical generation and persistence. Key strategies include:

  • Thermal Activation: Heating to 50–70°C enhances SO₄⁻· yield but accelerates KPS self-degradation. For example, at 373 K, 30 mM KPS achieved 94.8% pyridine degradation via thermal activation .
  • Catalytic Enhancement: Transition metals (e.g., Fe²⁺) or heterogeneous catalysts (e.g., zero-valent iron) can lower activation energy. However, excess Fe²⁺ may scavenge radicals, necessitating stoichiometric optimization .
  • pH Adjustment: Neutral to alkaline conditions favor SO₄⁻· conversion to hydroxyl radicals (·OH), broadening contaminant targeting .

Advanced Question: How do researchers design experiments to address KPS degradation kinetics under varying environmental conditions?

Methodological Answer:
Degradation kinetics studies often employ:

  • Batch Reactor Systems: Monitor KPS concentration decay via iodometric titration or HPLC under controlled temperature/pH .
  • Microplastic Interaction Models: Graphically analyze KPS decomposition rates in the presence of microplastics, where increased surface area accelerates radical scavenging .
  • Arrhenius Equation: Calculate activation energy (Eₐ) for KPS decomposition to predict stability in field applications .

Advanced Question: What experimental frameworks are used to evaluate KPS-driven advanced oxidation processes (AOPs) for emerging contaminants?

Methodological Answer:
Robust AOP experimental design includes:

  • Response Surface Methodology (RSM): Optimize variables (e.g., KPS concentration, temperature, reaction time) using central composite design. For example, RSM modeling achieved 94.8% total organic carbon removal in pyridine degradation .
  • Radical Scavenger Tests: Add ethanol or tert-butanol to distinguish SO₄⁻· vs. ·OH contributions to degradation pathways .
  • Ecotoxicity Assessment: Post-treatment bioassays (e.g., Daphnia magna survival tests) ensure degradation byproducts are non-hazardous .

Basic Question: How does this compound’s solubility and stability influence its selection in aqueous-phase reactions?

Methodological Answer:
KPS has low solubility in cold water (4.49 g/100 mL at 20°C ), requiring pre-dissolution in warm water (40–50°C) for homogeneous radical distribution. Its stability is pH-dependent, with slower decomposition in acidic conditions. Researchers must account for solubility limitations in high-ionic-strength solutions (e.g., seawater) by adjusting ionic composition or using co-solvents .

Advanced Question: How can researchers address KPS’s limited efficacy in complex matrices, such as organic-rich sediments?

Methodological Answer:
In organic-rich environments, KPS efficiency is reduced due to radical quenching by dissolved organic matter. Solutions include:

  • Pre-Treatment: Oxidize organic matter with ozone or H₂O₂ before KPS application.
  • Dual-Oxidant Systems: Combine KPS with peroxymonosulfate (PMS) to generate multiple radical species (SO₄⁻·, ·OH, O₂⁻·) for enhanced contaminant targeting .
  • Longevity Dosing: Apply KPS above its solubility limit (e.g., 50 mM) to create a sustained release reservoir, enabling months-long treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.